molecular formula C31H42N6O8 B2415226 2Abz-Acp-Ala-Phe(4-NO2)-Leu CAS No. 815580-33-7

2Abz-Acp-Ala-Phe(4-NO2)-Leu

Cat. No.: B2415226
CAS No.: 815580-33-7
M. Wt: 626.711
InChI Key: DVDJNZTXKWATTP-XZZVZQAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide compound It is composed of several amino acids, including 2-aminobenzoyl (2Abz), 6-aminohexanoic acid (Acp), alanine (Ala), 4-nitrophenylalanine (Phe(4-NO2)), and leucine (Leu)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2Abz-Acp-Ala-Phe(4-NO2)-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, leucine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, 4-nitrophenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, 6-aminohexanoic acid, and 2-aminobenzoyl).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

2Abz-Acp-Ala-Phe(4-NO2)-Leu can undergo various chemical reactions, including:

    Oxidation: The nitro group on 4-nitrophenylalanine can be reduced to an amino group.

    Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-aminophenylalanine-containing peptides.

    Reduction: Individual amino acids or shorter peptide fragments.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

2Abz-Acp-Ala-Phe(4-NO2)-Leu has several scientific research applications, including:

    Biochemistry: Used as a substrate in enzyme assays to study protease activity.

    Chemistry: Utilized in the study of peptide synthesis and modification.

    Industry: Employed in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of 2Abz-Acp-Ala-Phe(4-NO2)-Leu involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for proteases, which cleave the peptide bonds and release the individual amino acids. The presence of the nitro group on 4-nitrophenylalanine can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2Abz-Acp-Ala-Phe(4-NO2)-Leu can be compared to other synthetic peptides with similar structures and properties. Some similar compounds include:

    2Abz-Acp-Ala-Phe-Leu: Lacks the nitro group on phenylalanine.

    2Abz-Acp-Ala-Phe(4-NH2)-Leu: Contains an amino group instead of a nitro group on phenylalanine.

    2Abz-Acp-Ala-Phe(4-Cl)-Leu: Contains a chlorine atom instead of a nitro group on phenylalanine.

The presence of the nitro group on 4-nitrophenylalanine in this compound makes it unique and can affect its chemical reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDJNZTXKWATTP-XZZVZQAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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